Cas no 1396747-32-2 (N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide)
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3,4-dimethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
- N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
-
- Inchi: 1S/C19H24N2O3S/c1-23-16-6-5-15(12-17(16)24-2)20-19(22)13-21-9-7-14(8-10-21)18-4-3-11-25-18/h3-6,11-12,14H,7-10,13H2,1-2H3,(H,20,22)
- InChI Key: CLZYBMDNQYURLB-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C(OC)=C1)(=O)CN1CCC(C2SC=CC=2)CC1
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6401-0015-2μmol |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-5μmol |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-10μmol |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-20μmol |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-1mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-2mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-3mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-4mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-5mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6401-0015-10mg |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide |
1396747-32-2 | 10mg |
$79.0 | 2023-09-09 |
N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide
N-(3,4-Dimethoxyphenyl)-2-[4-(Thiophen-2-yl)Piperidin-1-yl]Acetamide: A Comprehensive Overview
N-(3,4-Dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide, with CAS No. 1396747-32-2, is a complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a piperidine ring substituted with a thiophene group and an acetamide moiety attached to a dimethoxyphenyl group. The combination of these structural elements contributes to its potential applications in drug discovery and material science.
The dimethoxyphenyl group in the molecule plays a crucial role in modulating the compound's pharmacokinetic properties. Methoxy groups are known to enhance the lipophilicity of aromatic compounds, which can improve their bioavailability. Recent studies have shown that such modifications can significantly influence the compound's ability to cross cellular membranes, making it a promising candidate for drug delivery systems. Additionally, the thiophene ring introduces electron-withdrawing effects, which can enhance the compound's reactivity in certain chemical reactions.
The piperidine ring is another key structural feature of this compound. Piperidine derivatives are widely studied due to their versatility in forming hydrogen bonds and their ability to act as templates for various bioactive molecules. The substitution pattern on the piperidine ring (specifically at the 4-position with a thiophene group) has been shown to influence the compound's conformational flexibility and its interactions with biological targets. Recent research has highlighted the potential of such substitutions in modulating enzyme activity, particularly in kinase inhibitors.
The acetamide moiety serves as a connecting bridge between the dimethoxyphenyl and piperidine groups. Acetamides are known for their stability and ability to form amide bonds, which are critical in peptide synthesis and drug design. The presence of this group in N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide suggests its potential as a precursor for more complex molecules or as an intermediate in organic synthesis.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinities to several therapeutic targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These findings underscore its potential as a lead compound in drug discovery programs targeting conditions such as inflammation, cancer, and neurodegenerative diseases.
In terms of synthesis, N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide can be prepared through a multi-step process involving nucleophilic acylation and coupling reactions. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high yields. This approach not only enhances the efficiency of synthesis but also aligns with green chemistry principles by reducing energy consumption and waste generation.
The application of this compound extends beyond pharmacology into materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics. Recent studies have demonstrated that derivatives of this compound can exhibit desirable charge transport properties when incorporated into thin-film transistor devices.
From an environmental perspective, N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has been evaluated for its biodegradability under various conditions. Initial findings suggest that it undergoes rapid microbial degradation under aerobic conditions, which is promising for its potential use in sustainable chemical processes.
In conclusion, N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yll acetamide (CAS No. 1396747 - 32 - 2) is a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure enables it to serve as both a valuable tool in drug discovery and a building block for advanced materials. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
1396747-32-2 (N-(3,4-dimethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)